molecular formula C17H23ClN2O B4911179 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole

1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole

Cat. No.: B4911179
M. Wt: 306.8 g/mol
InChI Key: FEWIQOGQTZHAHC-UHFFFAOYSA-N
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Description

1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a 4-chloro-3,5-dimethylphenoxy group attached to a hexyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole typically involves the following steps:

    Formation of the Phenoxyhexyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with 1-bromohexane in the presence of a base such as potassium carbonate. This reaction forms 1-(4-chloro-3,5-dimethylphenoxy)hexane.

    Imidazole Formation: The phenoxyhexyl intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced derivatives of the imidazole ring.

    Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various enzymatic activities. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]pyrrolidinium: Similar structure but with a pyrrolidinium ring instead of an imidazole ring.

    1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]pyridine: Contains a pyridine ring instead of an imidazole ring.

    1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]benzimidazole: Features a benzimidazole ring, which is a fused ring system containing an imidazole and a benzene ring.

Uniqueness: 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole is unique due to its specific combination of a phenoxy group, a hexyl chain, and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-14-11-16(12-15(2)17(14)18)21-10-6-4-3-5-8-20-9-7-19-13-20/h7,9,11-13H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWIQOGQTZHAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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